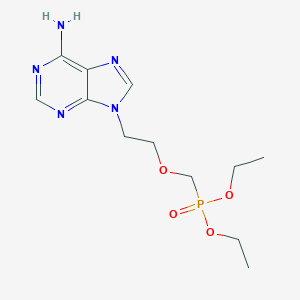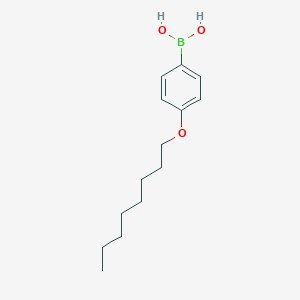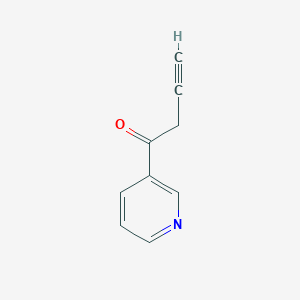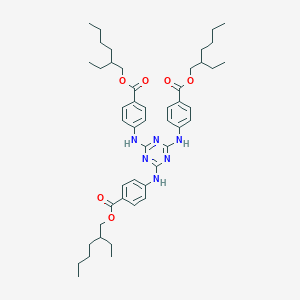![molecular formula C15H23NO3 B056169 4-[(1-Adamantylcarbonyl)amino]butanoic acid CAS No. 35091-21-5](/img/structure/B56169.png)
4-[(1-Adamantylcarbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including 4-[(1-Adamantylcarbonyl)amino]butanoic acid, often involves innovative methods to incorporate the adamantyl group into the target molecules. For instance, the efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives has been developed through transition metal ion catalyzed oxidation, followed by the creation of amino acid derivatives of this compound, which are potentially useful in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).
Molecular Structure Analysis
Adamantane derivatives exhibit a wide range of molecular structures, often characterized by their complex, three-dimensional frameworks. For example, the adamantylacetyl derivative of cholic acid forms orthorhombic crystals, demonstrating the compound's ability to form inclusion complexes with a 1:1:1 stoichiometry, highlighting its structural complexity and adaptability (Miragaya et al., 2010).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, the triflic acid-promoted adamantylation of pyrene demonstrates the chemical reactivity of adamantane derivatives, leading to compounds with interesting fluorescent properties and providing insights into their chemical behavior and potential applications (Wrona-Piotrowicz et al., 2020).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as their solubility, melting points, and crystal structures, are significantly influenced by their robust molecular framework. The synthesis and characterization of adamantane-based cascade polymers, for example, shed light on the unique physical properties that arise from the adamantane core, including their spectral characteristics and reaction efficiency (Newkome et al., 1991).
Chemical Properties Analysis
The chemical properties of 4-[(1-Adamantylcarbonyl)amino]butanoic acid and related adamantane derivatives are marked by their stability, reactivity, and potential for forming a wide range of chemical bonds. These properties are exemplified in studies focusing on the synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes, highlighting the versatility and reactivity of adamantane derivatives in synthetic organic chemistry (Jung & Lee, 2014).
Safety And Hazards
According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .
Propriétés
IUPAC Name |
4-(adamantane-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXORHKKDWVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364872 |
Source


|
| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Adamantylcarbonyl)amino]butanoic acid | |
CAS RN |
35091-21-5 |
Source


|
| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
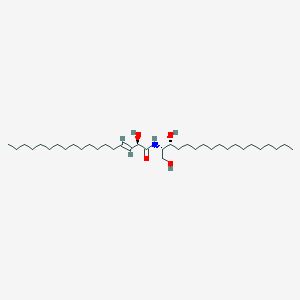
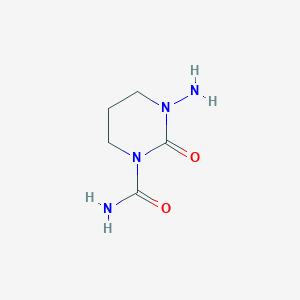
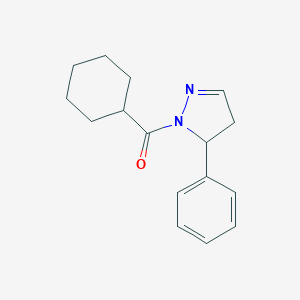
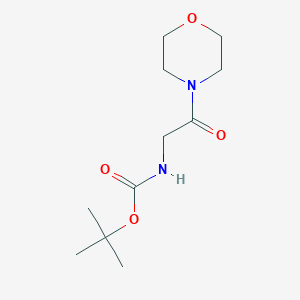
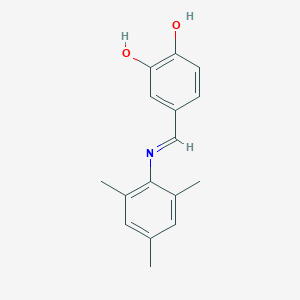
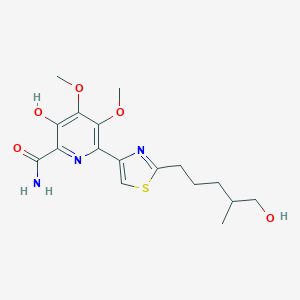
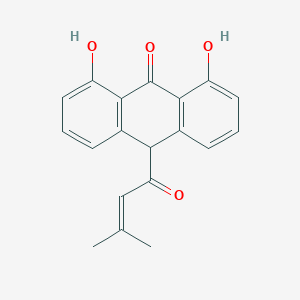
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
